molecular formula C11H16N2O2 B2966063 Tert-butyl 2-amino-5-methylpyridine-4-carboxylate CAS No. 2248375-50-8

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

Cat. No. B2966063
CAS RN: 2248375-50-8
M. Wt: 208.261
InChI Key: KZGMGUAPDMVUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate, also known as TBCMPC, is a chemical compound that is widely used in scientific research. It belongs to the class of pyridine carboxylic acid derivatives and has a molecular formula of C12H18N2O2. TBCMPC is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.

Mechanism of Action

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate acts as a chelating agent and forms stable complexes with metal ions. It has been shown to bind with metal ions such as copper, nickel, and zinc. Tert-butyl 2-amino-5-methylpyridine-4-carboxylate also exhibits antioxidant activity and has been reported to scavenge free radicals.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis. Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has been reported to protect against oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a versatile compound that can be easily synthesized and used in various scientific research applications. It is stable under normal laboratory conditions and can be stored for extended periods. However, Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate in scientific research. One area of interest is the development of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate-based metal complexes for use in catalysis and as potential therapeutic agents. Another area of interest is the synthesis of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate derivatives with improved solubility and bioavailability. Tert-butyl 2-amino-5-methylpyridine-4-carboxylate can also be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully explore the potential applications of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate in various fields of science.
Conclusion:
Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a versatile compound that has been widely used in scientific research. Its synthesis method is straightforward, and it has been shown to exhibit anti-inflammatory, anti-cancer, and antioxidant properties. Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has several advantages as a research tool, including its stability and versatility. However, its limited solubility in aqueous solutions can be a limitation. Future research directions for Tert-butyl 2-amino-5-methylpyridine-4-carboxylate include the development of metal complexes, synthesis of derivatives with improved properties, and the use of Tert-butyl 2-amino-5-methylpyridine-4-carboxylate as a building block for novel materials.

Synthesis Methods

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate can be synthesized by reacting 2-amino-5-methylpyridine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields Tert-butyl 2-amino-5-methylpyridine-4-carboxylate as a white solid after precipitation in a suitable solvent.

Scientific Research Applications

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has been extensively used in scientific research as a building block for the synthesis of various compounds. It is used as a ligand in the preparation of metal complexes and as a precursor for the synthesis of biologically active molecules. Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has also been used in the synthesis of novel materials such as dendrimers and polymers.

properties

IUPAC Name

tert-butyl 2-amino-5-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-6-13-9(12)5-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMGUAPDMVUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

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